N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a pyrrole ring, a thiophene ring, and a 1,2,4-triazole ring. These groups are common in many organic compounds and are often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and connectivity of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Elucidation
Compounds containing the 1,2,4-triazole ring system have attracted attention due to their wide range of pharmaceutical activities. The synthesis and structural elucidation of derivatives, such as N-(4-arylamine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, have shown promise in antimicrobial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antifungal Screening
Research into the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents has led to compounds demonstrating in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in developing new, effective insecticides (Fadda et al., 2017).
Molecular Docking Study
A molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlighted the compound's potential inhibitory activity against pyrrole inhibitors, offering insights into its pharmacological applications (El-Azab et al., 2016).
Antiexudative Activity
The synthesis of pyrolin derivatives has explored their potential in treating diseases and conditions with significant antiexudative properties, indicating their relevance in minimizing the toxicity of drugs and developing more effective treatments (Chalenko et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c1-2-15-7-9-16(10-8-15)21-18(26)14-28-20-23-22-19(17-6-5-13-27-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZEKLSMGFESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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